METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that features a benzofuran core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the initial formation of the benzofuran core, followed by the introduction of the benzoyl and sulfonyl groups through electrophilic aromatic substitution reactions. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium (Pd) for cross-coupling reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Sulfonyl Amines: Compounds featuring the sulfonyl amine functional group.
Benzoyl Compounds: Molecules containing the benzoyl group.
Uniqueness: METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C26H23NO6S |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
methyl 5-[benzoyl-(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H23NO6S/c1-16-10-13-23(17(2)14-16)34(30,31)27(25(28)19-8-6-5-7-9-19)20-11-12-22-21(15-20)24(18(3)33-22)26(29)32-4/h5-15H,1-4H3 |
InChI Key |
XWLOSGCHFCQFOR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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